3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine
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Overview
Description
3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine is a compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-methyl-1H-pyrazole with appropriate alkylating agents under controlled conditions. The reaction is often catalyzed by bases such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency of the synthesis process, ensuring consistent quality and scalability. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine or alkylated derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features but lacking the additional substituents.
1-methyl-3-(2-methylpropyl)-1H-pyrazole: Another related compound with a different substitution pattern.
Uniqueness
3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine stands out due to its specific combination of substituents, which confer unique chemical and biological properties. This distinct structure allows for targeted interactions with molecular targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H21N5 |
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Molecular Weight |
247.34 g/mol |
IUPAC Name |
3-methyl-1-(2-methylpropyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C13H21N5/c1-10(2)8-18-9-13(11(3)15-18)14-7-12-5-6-17(4)16-12/h5-6,9-10,14H,7-8H2,1-4H3 |
InChI Key |
DSFFROQECGKKBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=NN(C=C2)C)CC(C)C |
Origin of Product |
United States |
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